molecular formula C9H7ClF2O B12998290 Benzenepropanal, 5-chloro-2,4-difluoro-

Benzenepropanal, 5-chloro-2,4-difluoro-

Cat. No.: B12998290
M. Wt: 204.60 g/mol
InChI Key: OQRIYHHWFNLYJF-UHFFFAOYSA-N
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Description

Benzenepropanal, 5-chloro-2,4-difluoro- is an organic compound with the molecular formula C9H7ClF2O It is characterized by the presence of a benzene ring substituted with chlorine and fluorine atoms, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-chloro-2,4-difluoro- typically involves the reaction of 5-chloro-2,4-difluorobenzene with propanal under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of Benzenepropanal, 5-chloro-2,4-difluoro- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to remove any impurities and ensure the final product meets industry standards.

Types of Reactions:

    Oxidation: Benzenepropanal, 5-chloro-2,4-difluoro- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 5-chloro-2,4-difluorobenzoic acid.

    Reduction: Formation of 5-chloro-2,4-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanal, 5-chloro-2,4-difluoro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanal, 5-chloro-2,4-difluoro- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

    Benzenepropanal, 5-chloro-2,4-difluoro-: shares similarities with other halogenated benzene derivatives such as 5-chloro-2,4-difluorobenzene and 5-chloro-2,4-difluorobenzyl alcohol.

Uniqueness:

  • The presence of both chlorine and fluorine atoms in the benzene ring, along with the propanal group, gives Benzenepropanal, 5-chloro-2,4-difluoro- unique chemical properties. These properties can influence its reactivity and potential applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-(5-chloro-2,4-difluorophenyl)propanal

InChI

InChI=1S/C9H7ClF2O/c10-7-4-6(2-1-3-13)8(11)5-9(7)12/h3-5H,1-2H2

InChI Key

OQRIYHHWFNLYJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)CCC=O

Origin of Product

United States

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